molecular formula C17H13FN2O3 B2589174 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172254-39-5

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2589174
CAS No.: 1172254-39-5
M. Wt: 312.3
InChI Key: XEURMBZBBRWJOL-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzyloxy group, a fluorophenyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base.

    Introduction of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki coupling, between the pyrazole intermediate and a fluorophenyl boronic acid.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using flow microreactor systems for better control and sustainability .

Chemical Reactions Analysis

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-(benzyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-(benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its properties and applications.

    4-(benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group, which may alter its reactivity and biological effects.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds .

Biological Activity

4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyloxy and 4-fluorophenyl groups enhances its pharmacological profile.

Synthesis Overview:

  • The synthesis typically involves cyclization reactions of hydrazine derivatives with appropriate diketones, followed by functional group modifications to introduce the benzyloxy and fluorophenyl moieties.
  • Various synthetic routes have been reported, including nucleophilic substitutions and coupling reactions, which yield high purity compounds suitable for biological testing .

Anti-inflammatory Activity

Research has demonstrated that compounds within the pyrazole class exhibit notable anti-inflammatory properties. For instance, derivatives of this compound have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.

  • In vitro Studies: Inhibitory assays against COX-1 and COX-2 revealed that several derivatives exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.50.8
Dexamethasone0.30.5

Analgesic Activity

In animal models, such as the carrageenan-induced paw edema model, compounds derived from this pyrazole framework have demonstrated significant analgesic effects. For example, certain derivatives achieved up to 78% inhibition of pain responses compared to control groups treated with standard analgesics like ibuprofen .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets, such as COX enzymes and other inflammatory mediators, plays a crucial role in its pharmacological activity .

Case Studies

  • Study on Anti-inflammatory Effects: A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives in a rat model. The results indicated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results showed promising activity with MIC values lower than those of standard treatments .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEURMBZBBRWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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